5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
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Overview
Description
5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the introduction of the amino group and the trityloxyethyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions
5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The amino and trityloxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,2,3-triazoles: Known for their diverse biological activities.
2,2-Dimethyltetrahydrofuro[2,3-d][1,3]dioxol-4-yl derivatives: Used in various synthetic applications.
Uniqueness
This detailed overview provides a comprehensive understanding of 5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol, highlighting its synthesis, reactions, applications, and uniqueness
Biological Activity
Chemical Structure and Properties
The compound's structure features a tetrahydrofurodioxol moiety, which is significant for its potential interactions with biological systems. The presence of the amino and trityloxyethyl groups suggests it may exhibit interesting pharmacological properties.
Molecular Formula
- Molecular Formula : C18H25N1O5
- Molecular Weight : 341.39 g/mol
Structural Characteristics
The compound's structural complexity includes:
- A tetrahydrofuro[2,3-d][1,3]dioxol core
- An amino group that may participate in hydrogen bonding
- A trityloxyethyl substituent that could enhance lipophilicity
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways.
Pharmacological Effects
Research indicates the following potential pharmacological effects:
- Antioxidant Activity : The compound may exhibit antioxidant properties, which are crucial for mitigating oxidative stress in cells.
- Anti-inflammatory Properties : It has been suggested that the compound could inhibit inflammatory mediators, providing a basis for therapeutic applications in inflammatory diseases.
- Cytotoxicity : Some studies have reported cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antioxidant | Inhibition of lipid peroxidation | |
Anti-inflammatory | Reduced levels of TNF-alpha in vitro | |
Cytotoxicity | IC50 values against breast cancer cells |
Case Studies
-
Case Study on Antioxidant Activity
- Objective : To evaluate the antioxidant capacity of the compound.
- Methodology : DPPH radical scavenging assay was employed.
- Results : The compound demonstrated significant scavenging activity compared to standard antioxidants.
-
Case Study on Anti-inflammatory Effects
- Objective : To assess the anti-inflammatory potential in a murine model.
- Methodology : Measurement of cytokine levels post-treatment.
- Results : Notable reduction in pro-inflammatory cytokines was observed.
-
Case Study on Cytotoxicity
- Objective : To determine the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was conducted on various cancer cell lines.
- Results : The compound showed selective cytotoxicity with lower IC50 values compared to control drugs.
Properties
Molecular Formula |
C28H31NO5 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
5-(1-amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C28H31NO5/c1-27(2)33-25-23(30)24(32-26(25)34-27)22(29)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-26,30H,18,29H2,1-2H3 |
InChI Key |
QDIJKOKPHRCUSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)O)C |
Origin of Product |
United States |
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